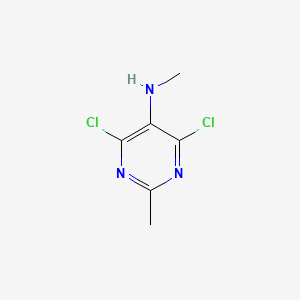
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and two methyl groups at positions N and 2 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-5-methoxypyrimidine, which undergoes amination using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and subsequent chlorination with thionyl chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, meeting international standards for chemical production .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Amination: Ammonium hydroxide in 2-propanol at elevated temperatures.
Chlorination: Thionyl chloride in dichloroethane.
Coupling: Palladium catalysts in the presence of base and aryl halides.
Major Products Formed
Aminated Derivatives: Formed by substitution of chlorine atoms with amines.
Biaryl Derivatives: Formed through coupling reactions with aryl halides.
Applications De Recherche Scientifique
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine
- 4,6-Dichloro-2-methylpyrimidine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
Uniqueness
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7Cl2N3 |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
4,6-dichloro-N,2-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-3-10-5(7)4(9-2)6(8)11-3/h9H,1-2H3 |
Clé InChI |
ZIKKZJSFOMSHBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


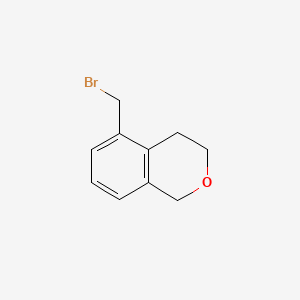
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)


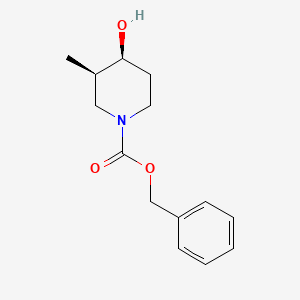
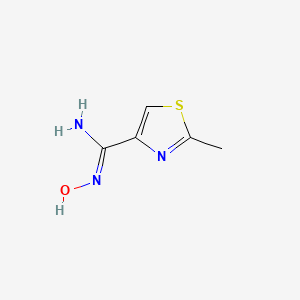

![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
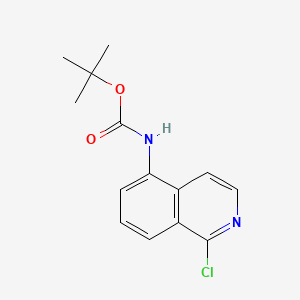
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
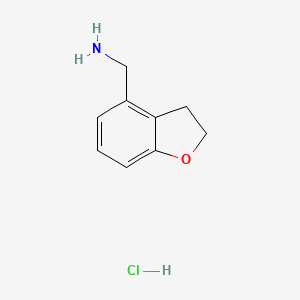
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)

